Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Protecting Group Orthogonality Medicinal Chemistry Multi-Step Synthesis

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS 1159826-44-4) is a racemic piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the piperidine nitrogen and a primary aminomethyl substituent at the 2-position, isolated as the hydrochloride salt with molecular formula C14H21ClN2O2 and molecular weight 284.78 g/mol. This compound functions primarily as a orthogonally protected synthetic intermediate in medicinal chemistry, where the Cbz group enables selective deprotection under mild hydrogenolytic conditions (Pd-C, H2) while remaining stable to the acidic conditions required for tert-butyloxycarbonyl (Boc) removal.

Molecular Formula C14H21ClN2O2
Molecular Weight 284.78 g/mol
CAS No. 1159826-44-4
Cat. No. B1520851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
CAS1159826-44-4
Molecular FormulaC14H21ClN2O2
Molecular Weight284.78 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C14H20N2O2.ClH/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,15H2;1H
InChIKeyRBHMFJDSNDLBIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS 1159826-44-4): A Cbz-Protected Piperidine Building Block for Pharmaceutical Synthesis


Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS 1159826-44-4) is a racemic piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the piperidine nitrogen and a primary aminomethyl substituent at the 2-position, isolated as the hydrochloride salt with molecular formula C14H21ClN2O2 and molecular weight 284.78 g/mol . This compound functions primarily as a orthogonally protected synthetic intermediate in medicinal chemistry, where the Cbz group enables selective deprotection under mild hydrogenolytic conditions (Pd-C, H2) while remaining stable to the acidic conditions required for tert-butyloxycarbonyl (Boc) removal . The 2-aminomethylpiperidine scaffold itself is a recognized privileged structure in drug discovery, having yielded selective protein kinase C inhibitors, urotensin-II receptor antagonists, and M. tuberculosis lysine ε-aminotransferase inhibitors in published medicinal chemistry campaigns [1][2][3].

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride: Why In-Class Analogs Cannot Be Interchanged Without Risk


Although multiple N-protected 2-(aminomethyl)piperidine variants exist (Boc, Fmoc, Alloc, free base, and regioisomeric forms), their interchange in synthetic sequences is not neutral [1]. The Cbz group is cleaved by catalytic hydrogenolysis (Pd-C, H2), whereas the Boc group requires strong acid (TFA); this orthogonality means that selecting the incorrect protecting group can lead to premature deprotection or side reactions in multi-step syntheses . Furthermore, the 2-position regioisomer is specifically validated in peer-reviewed literature as the active scaffold for urotensin-II antagonism and PKC inhibition, while the 3- and 4-aminomethyl regioisomers lack this documented pharmacophoric precedence [2][3]. The hydrochloride salt form of the target compound provides superior crystallinity and handling properties compared to the free base (CAS 811842-18-9), which is a liquid at ambient temperature .

Quantitative Differentiation Evidence for Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride vs. Closest Analogs


Orthogonal Deprotection Selectivity: Cbz (Hydrogenolysis) vs. Boc (Acidolysis) in Multi-Step Piperidine Synthesis

The Cbz protecting group on the target compound can be selectively removed by catalytic hydrogenolysis (Pd-C, H2) without affecting co-existing Boc groups, a property not available with the Boc analog tert-butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride . Conversely, the Cbz group remains intact under acidic Boc-deprotection conditions (e.g., TFA/DCM), enabling staged unmasking of amine functionalities . This orthogonal pair (Cbz/Boc) is the most widely used dual-protection strategy in solution-phase peptide and heterocycle synthesis .

Protecting Group Orthogonality Medicinal Chemistry Multi-Step Synthesis

Regioisomeric Scaffold Validation: 2-Aminomethyl vs. 3- and 4-Aminomethyl Piperidine in Biological Target Engagement

The 2-aminomethylpiperidine scaffold has been explicitly validated in two distinct target classes through peer-reviewed structure-activity relationship (SAR) studies. Shearer et al. (1991) identified substituted 2-(aminomethyl)piperidines as a novel class of selective protein kinase C (PKC) inhibitors, with the 2-position aminomethyl being essential for activity [1]. Jin et al. (2008) discovered a series of 2-aminomethyl piperidines as potent, cross-species active urotensin-II receptor antagonists, with the 2-substitution pattern critical for functional antagonism [2]. The 3-aminomethyl (CAS 315717-76-1) and 4-aminomethyl (CAS 157023-34-2) regioisomers lack equivalent published pharmacological validation in these or other target classes.

Urotensin-II Receptor Protein Kinase C Scaffold Validation

Salt Form Advantage: Hydrochloride Salt vs. Free Base Handling and Stability Properties

The target compound is supplied as the hydrochloride salt (CAS 1159826-44-4), which is a solid at ambient temperature, whereas the corresponding free base (CAS 811842-18-9) is a colorless liquid . The hydrochloride form offers practical advantages in weighing accuracy, long-term storage stability, and reduced hygroscopicity compared to the free amine [1]. Multiple vendors specify storage at room temperature away from moisture for the hydrochloride salt, while the free base requires more stringent conditions due to its sensitivity to light, heat, and air .

Salt Selection Crystallinity Storage Stability

Mycobacterium tuberculosis Lysine ε-Aminotransferase (LAT) Inhibition: 2-Aminomethyl Piperidine as Co-Crystallized Ligand

A 2-aminomethyl piperidine derivative was identified as an inhibitor of Mycobacterium tuberculosis lysine ε-aminotransferase (LAT) and its co-crystal structure with the enzyme was solved, revealing that the inhibitor mimics C5 substrate binding and exhibits two distinct binding modes [1]. This structural biology validation is specific to the 2-aminomethylpiperidine scaffold. The co-crystal structure (PDB-deposited) provides atomic-level information for structure-based drug design, a feature not available for the 3- or 4-aminomethyl regioisomers. The target compound, bearing a Cbz group at the piperidine nitrogen, serves as a direct synthetic precursor for generating analogs with varied N-substitution for LAT inhibitor optimization [2].

Tuberculosis LAT Inhibitor Co-Crystal Structure

Commercial Availability and Purity Benchmarking Across Piperidine Carboxylate Analogs

The target compound (CAS 1159826-44-4) is listed by multiple independent vendors with a purity specification of ≥97% (AKSci, Leyan, Beyotime) or ≥98% (MolCore, 001Chemical), providing procurement redundancy and competitive sourcing . In contrast, the 3-regioisomer benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is predominantly available only through custom synthesis (ChemBridge), and the 2-Boc analog tert-butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is typically offered at 95% purity . The broader commercial availability of the target compound reduces supply chain risk for multi-year research programs.

Procurement Purity Specification Vendor Comparison

Recommended Application Scenarios for Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Informed by Quantitative Evidence


Orthogonal Protection Strategies in Multi-Step Heterocycle Synthesis

When a synthetic route requires sequential unmasking of two amine functionalities, the Cbz-protected piperidine hydrochloride is the preferred building block. The Cbz group withstands acidic Boc-deprotection conditions (TFA/DCM), enabling chemists to first remove a Boc group elsewhere in the molecule while leaving the piperidine nitrogen protected . The Cbz group can subsequently be cleaved by mild hydrogenolysis without affecting acid-sensitive functional groups . Purchasing the pre-formed Cbz-hydrochloride eliminates the need for a separate Cbz protection step, reducing cycle time and improving atom economy in the synthetic sequence. This scenario is directly supported by the orthogonal deprotection evidence in Section 3, Evidence Item 1.

Urotensin-II Receptor Antagonist Lead Optimization

For programs targeting the urotensin-II receptor (UT), the 2-aminomethylpiperidine scaffold is validated as a productive starting point, with Jin et al. (2008) demonstrating that N-substituted 2-aminomethyl piperidines yield potent, cross-species active antagonists [1]. The Cbz-protected hydrochloride can be deprotected and elaborated at the piperidine nitrogen with diverse arylacetyl or sulfonamide groups, following established SAR that the 2-position aminomethyl is essential for UT antagonism. The racemic nature of the target compound enables initial SAR exploration before committing to enantioselective synthesis. This scenario is directly supported by the regioisomeric scaffold validation evidence in Section 3, Evidence Item 2.

Anti-Tuberculosis Drug Discovery Targeting LAT

The 2-aminomethylpiperidine scaffold has been co-crystallized with M. tuberculosis LAT, providing a structural basis for inhibitor design [2]. The target compound, as a Cbz-protected racemic hydrochloride, can be deprotected and functionalized at the primary amine or the piperidine nitrogen to explore the two binding modes observed in the co-crystal structure. The solid hydrochloride form facilitates accurate weighing for parallel synthesis in 96-well format for high-throughput SAR exploration. This scenario is directly supported by the LAT co-crystal structure evidence in Section 3, Evidence Item 4.

Parallel Library Synthesis with Reliable Supply Chain

Multi-year medicinal chemistry programs benefit from building blocks with multi-vendor availability and consistent purity specifications. The target compound is offered by ≥5 independent suppliers at ≥97% purity, providing procurement flexibility and reducing single-source dependency risk . The solid hydrochloride form enables automated solid dispensing for parallel library synthesis with higher accuracy than liquid free-base alternatives. This scenario is directly supported by the commercial availability and purity benchmarking evidence in Section 3, Evidence Item 5.

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